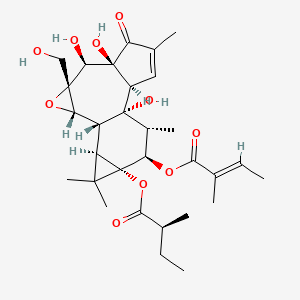
US10723742, Example 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPC-144 is a novel, potent and selective LSD1 inhibitor with a reversible inhibition mechanism that has antitumor activity in several human AML and SCLC cell lines and xenograft models. TPC-144 may provide clinical benefits and a favorable safety profile for the treatment of AML and SCLC patients. TPC-144 reversibly inhibited LSD1 in a histone peptide-competitive manner and did not form a covalent adduct with FAD. TPC-144 inhibited LSD1 with an IC50 of 1.5 nM and had selectivity over other histone demethylases and methyltransferases. TPC-144 induced cell differentiation, as indicated by derepression of hematopoietic transcription factor GFI1; increased expression of cell-surface markers such as CD86 and CD11b, and potently inhibited growth of AML cells (e.g., Kasumi-1, IC50 = 1.3 nM; MV4–11, IC50 = 2.4 nM; HEL, IC50 = 7.1 nM) by inducing apoptosis and cell cycle arrest.
Scientific Research Applications
Big Data and Complex Analytics in Scientific Research
Scientific research extensively utilizes big data and complex analytics, as evidenced in high-profile discoveries such as the Higgs boson particle. This breakthrough showcases the integration of advanced infrastructure technologies in scientific explorations, demonstrating the critical role of data analysis in modern scientific research (Krishnan, 2020).
Geometric Data in Scientific Fields
Many scientific domains, including computational social sciences and genetics, study non-Euclidean data. Deep neural networks, primarily used in Euclidean data, are increasingly applied to these geometric datasets, enhancing data analysis capabilities in scientific research (Bronstein et al., 2016).
Syntheses of Inorganic Nanoparticles
The development of new materials, like inorganic nanoparticles, is central to chemical research and has significant implications across various industries, including electronics. This intersection of scientific discovery and technological development exemplifies the synergy between research and industry advancements (Cushing et al., 2004).
Data Accessibility in Science
The scientific community recognizes the importance of data accessibility, particularly in response to challenges like disease outbreaks and climate change. Making data widely available is essential for transparent and effective scientific research (Hanson et al., 2011).
Advantages of In-House Scientific Research
In-house scientific research in firms, especially in the pharmaceutical industry, enhances the ability to utilize external scientific information effectively. Firms with robust research programs are better positioned to exploit outside scientific knowledge (Gambardella, 1992).
Public Perception of Scientific Research
The public's understanding and attitudes towards scientific research significantly influence policy and funding decisions. A strong belief in the value of scientific research for economic prosperity and quality of life is prevalent, despite certain reservations about the pace of technological change (Miller, 2004).
Computational Tools in Research
The integration of high-performance computing, visualization, and machine learning in scientific research, as employed by the Scientific Applications and Visualization Group (SAVG) at NIST, exemplifies the synergistic combination of physical and information sciences to accelerate research across various fields (Sims et al., 2002).
Interdisciplinary Approaches to Science Policy
Incorporating interdisciplinary approaches in scientific research, such as combining biomedical research and different scientific disciplines, fosters unique solutions and broadens perspectives, thus enhancing the impact and applicability of research findings (Goldstein, 2010).
Scientific Code in Computational Science
Properties
| 2098621-17-9 | |
Molecular Formula |
C31H31F2N3O2 |
Molecular Weight |
515.6048 |
IUPAC Name |
4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C31H31F2N3O2/c1-31(2,38)16-18-3-9-26(29(33)11-18)25-10-6-20(12-27(25)19-4-5-21(17-34)28(32)13-19)30(37)36-23-7-8-24(36)15-22(35)14-23/h3-6,9-13,22-24,38H,7-8,14-16,35H2,1-2H3 |
InChI Key |
NPMWAUQVRAYSDP-BKFWDETESA-N |
SMILES |
CC(C)(CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)N3C4CCC3CC(C4)N)C5=CC(=C(C=C5)C#N)F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TPC-144; TPC144; TPC 144; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)





![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)


